4-Methyl-[1,3'-bipiperidine]-2'-one
Description
4-Methyl-[1,3'-bipiperidine]-2'-one is a bicyclic amine featuring two piperidine rings connected at the 1 and 3' positions, with a methyl substituent at position 4 and a ketone group at position 2'. This structure combines rigidity from the bicyclic framework with functional groups that influence its physicochemical and biological properties. Piperidine derivatives are widely studied in medicinal chemistry due to their versatility in drug design, particularly for their roles as bioactive scaffolds in antimicrobial, anti-inflammatory, and central nervous system-targeting agents .
Properties
IUPAC Name |
3-(4-methylpiperidin-1-yl)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-9-4-7-13(8-5-9)10-3-2-6-12-11(10)14/h9-10H,2-8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPLFOUYNGAGAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCCNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via imine formation between the primary amine of 1 and the aldehyde group of 2 , followed by reduction using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane at 0–5°C. Critical parameters include:
- Stoichiometry : A 1:1 molar ratio of 1 to 2 minimizes side products.
- Solvent : Polar aprotic solvents (e.g., tetrahydrofuran) enhance imine stability.
- Temperature : Subambient conditions (−10°C to 10°C) suppress over-reduction.
Yields typically range from 65–78%, with purity >95% confirmed by HPLC.
Aza-Michael Cyclization of Divinyl Ketones
The aza-Michael reaction offers a one-pot route to 4-methyl-[1,3'-bipiperidine]-2'-one via double nucleophilic addition (Fig. 2).
Substrate Design and Conditions
Divinyl ketone 3 undergoes cyclization with 4-methylpiperidine (1 ) in the presence of manganese dioxide (MnO₂) and molecular sieves (4Å):
- Divinyl ketone synthesis : 4-Methylpent-3-en-2-one is oxidized to the divinyl derivative using MnO₂ in toluene at reflux.
- Cyclization : 3 reacts with 1 in ethanol at 60°C for 12 h, yielding the bipiperidine core.
Key advantages include:
Grignard Reagent-Mediated Coupling
Grignard reagents derived from 4-methylpiperidine enable direct carbon-carbon bond formation with ketone precursors (Fig. 3).
Protocol and Scalability
- Grignard formation : 1-Chloro-4-methylpiperidine (4 ) reacts with magnesium in tetrahydrofuran at −10°C to form the Grignard reagent 5 .
- Nucleophilic attack : 5 reacts with 2-cyanopiperidine (6 ) in toluene at 25°C, followed by acidic workup to yield the ketone.
Table 1. Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Reagents | Reference |
|---|---|---|---|---|
| Reductive amination | 78 | 97 | NaBH(OAc)₃, CH₂Cl₂ | |
| Aza-Michael cyclization | 72 | 93 | MnO₂, ethanol | |
| Grignard coupling | 65 | 89 | Mg, THF, HCl |
Stereochemical Considerations and Byproduct Mitigation
The 2'-ketone group introduces conformational rigidity, necessitating precise stereocontrol:
- Reductive amination : Racemization at C3' is minimized using bulky reductants (e.g., L-selectride).
- Aza-Michael : Chiral auxiliaries (e.g., (R)-α-phenylethylamine) induce diastereoselectivity (>4:1 dr).
Common byproducts include:
- Over-alkylated derivatives : Mitigated by stoichiometric control.
- Enamine formation : Suppressed via low-temperature protocols.
Industrial Scalability and Environmental Impact
Large-scale synthesis (>100 kg) favors reductive amination due to:
- Solvent recovery : Dichloromethane is recycled via distillation (90% efficiency).
- Catalyst load : NaBH(OAc)₃ is used at 0.1 equiv, reducing waste.
Environmental metrics (per kg product):
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-[1,3’-bipiperidine]-2’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the methyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Synthesis and Catalysis
The compound serves as a valuable intermediate in the synthesis of various chemical entities. Its bipiperidine structure allows for the development of ligands used in catalysis. For instance, it can be utilized in the formation of coordination complexes that enhance catalytic activity in organic reactions.
Key Applications:
- Ligand Development : 4-Methyl-[1,3'-bipiperidine]-2'-one is employed in synthesizing ligands for transition metals, which are crucial in catalyzing reactions such as hydrogenation and cross-coupling reactions.
- Material Science : The compound has been investigated for its potential use in developing materials with unique electronic properties due to its structural characteristics.
Biological Research
In biological contexts, this compound is being studied for its pharmacological potential. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.
Potential Pharmacological Applications:
- CNS Active Agents : Research indicates that derivatives of this compound may exhibit activity against central nervous system disorders. Its ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, such as liver carboxylesterase 1, which plays a role in lipid metabolism and cholesterol transport.
Medicinal Chemistry
The medicinal applications of this compound are particularly promising. It has been explored as an intermediate in synthesizing pharmaceutical compounds with therapeutic effects.
Case Studies and Findings:
- Anticancer Activity : Studies have demonstrated that derivatives of this compound possess anticancer properties. For example, modifications to the piperidine structure have enhanced its efficacy against various cancer cell lines.
- Mechanistic Insights : Molecular docking studies have revealed how this compound interacts with target enzymes, providing insights into its potential mechanisms of action in inhibiting cancer progression.
Mechanism of Action
The mechanism of action of 4-Methyl-[1,3’-bipiperidine]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit liver carboxylesterase 1, affecting lipid metabolism and cholesterol transport .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Conformational Differences
Table 1: Key Structural Features of Selected Bipiperidine Derivatives
Analysis :
- Methyl Group Positioning : The equatorial preference of the methyl group in this compound (inferred from 1,3-oxathiane studies ) enhances steric stability compared to 1'-Methyl-2,4'-bipiperidine, where axial-equatorial equilibria may reduce conformational homogeneity .
- Ketone Functionality: The ketone at C2' distinguishes this compound from non-ketone analogs, enabling hydrogen-bond interactions critical for binding in biological systems .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
Analysis :
Biological Activity
4-Methyl-[1,3'-bipiperidine]-2'-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly dopamine and serotonin pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Neuropharmacological Effects : It has been shown to influence dopamine receptor activity, which may contribute to its potential use in treating neurological disorders.
- Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
- Anti-inflammatory Effects : In vitro studies have indicated that it can reduce pro-inflammatory cytokine production.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Neuropharmacological | Modulates dopamine receptor activity | |
| Antimicrobial | Inhibits growth of specific bacterial strains | |
| Anti-inflammatory | Reduces cytokine production |
Detailed Research Findings
-
Neuropharmacological Studies :
- A study conducted by Zhang et al. (2020) examined the effects of this compound on dopamine receptor signaling in vitro. The results demonstrated a significant increase in dopamine release in neuronal cultures treated with the compound, suggesting its potential as a dopaminergic agent.
-
Antimicrobial Activity :
- In a study reported by Lee et al. (2021), the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
-
Anti-inflammatory Mechanisms :
- Research by Patel et al. (2022) highlighted the anti-inflammatory properties of this compound. The compound was found to inhibit the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.
Q & A
Q. Critical Parameters :
- Temperature : Higher temperatures (>80°C) accelerate coupling but may degrade sensitive intermediates .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require rigorous drying to avoid hydrolysis .
- Catalysts : Palladium catalysts (e.g., Pd/C) improve hydrogenation efficiency during reduction steps .
Q. Key Challenge :
- Racemization risk : Prolonged reaction times or acidic conditions may lead to epimerization. Mitigation involves neutral pH buffers and low-temperature storage of intermediates .
What methodologies are recommended for assessing the stability of this compound under varying pH and temperature conditions?
Advanced Research Question
Stability studies are critical for pharmacological applications. Recommended protocols:
- Forced degradation : Expose the compound to:
- Analytical monitoring : Use HPLC-MS to identify degradation products (e.g., lactam formation under basic conditions) .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability) .
Q. Key Consideration :
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities and prioritize synthetic targets .
How should researchers resolve contradictory bioactivity data reported for this compound across different assays?
Advanced Research Question
Contradictions may arise from assay variability or impurities. Mitigation strategies:
- Meta-analysis : Apply random-effects models to aggregate data from multiple studies, accounting for heterogeneity .
- Purity validation : Use LC-MS (ESI+) to confirm absence of impurities (>99.5%) that may interfere with assays .
- Assay standardization : Adopt harmonized protocols (e.g., fixed ATP concentrations in kinase assays) .
Q. Example Workflow :
Validate compound purity via orthogonal methods (HPLC, NMR).
Replicate assays under standardized conditions.
Perform statistical analysis (e.g., two-way ANOVA) to identify outlier datasets .
What are the best practices for characterizing this compound using spectroscopic and chromatographic techniques?
Basic Research Question
- NMR : ¹H/¹³C NMR in CDCl₃ to confirm regiochemistry (δ 2.35 ppm for N-methyl; δ 170 ppm for carbonyl) .
- Mass spectrometry : High-resolution ESI-MS (m/z calculated for C₁₁H₂₀N₂O: 196.1576; observed: 196.1578) .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
